5-Bromo-3-fluoro-2-nitropyridine

Oncology Kinase inhibitors ALK inhibitors

Medicinal chemistry requires orthogonal handles for scaffold diversification. 5-Bromo-3-fluoro-2-nitropyridine delivers sequential functionalization without protecting groups. - **SNAr at 3-F**: 86-100% yield with amines (25-90°C); preserves 5-Br for subsequent coupling. - **Suzuki at 5-Br**: Bromine offers 10-100x reactivity vs. chlorine; ideal for ALK/ROS1 inhibitor cores (e.g., crizotinib route). - **Process-ready**: Room temperature stable, 35% overall yield across 4 steps at kg scale.

Molecular Formula C5H2BrFN2O2
Molecular Weight 220.98 g/mol
CAS No. 1532517-95-5
Cat. No. B1380569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-2-nitropyridine
CAS1532517-95-5
Molecular FormulaC5H2BrFN2O2
Molecular Weight220.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)[N+](=O)[O-])Br
InChIInChI=1S/C5H2BrFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
InChIKeyYMXQSNGTVXQMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluoro-2-nitropyridine: Orthogonal Reactivity Building Block


5-Bromo-3-fluoro-2-nitropyridine (CAS 1532517-95-5) is a polysubstituted pyridine derivative featuring bromine at the 5-position, fluorine at the 3-position, and a nitro group at the 2-position . This substitution pattern confers orthogonal reactivity handles for sequential functionalization: the nitro group activates the ring toward nucleophilic aromatic substitution (SNAr), the bromine enables palladium-catalyzed cross-coupling reactions, and the fluorine can serve as a metabolic stability-enhancing substituent in drug candidates . As a yellow crystalline solid with molecular weight 220.98 and formula C₅H₂BrFN₂O₂, it is employed as a key intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antibacterial/antiviral compounds .

Workflow Sequential SNAr then Suzuki coupling
Selection Orthogonal bromo/fluoro/nitro handles
Use Context Kinase inhibitor, GPCR ligand core construction

Why 5-Bromo-3-fluoro-2-nitropyridine Cannot Be Replaced


Substituting 5-bromo-3-fluoro-2-nitropyridine with alternative halogenated nitropyridines fundamentally alters synthetic outcomes due to electronic and regiochemical constraints. The specific 5-bromo-3-fluoro-2-nitro substitution pattern establishes a unique electrophilicity gradient that directs nucleophilic attack preferentially to the 3-position fluorine rather than the 2-nitro group . Regioisomers such as 5-bromo-2-fluoro-4-nitropyridine or 2-bromo-5-fluoro-3-nitropyridine exhibit substantially different SNAr reactivity profiles [1]. Furthermore, the 5-position bromine serves as the optimal Suzuki coupling handle in this scaffold, whereas replacing it with chlorine dramatically reduces coupling efficiency, with aryl bromides demonstrating reactivity approximately 1-2 orders of magnitude greater than the corresponding aryl chlorides [2]. These electronic and regiochemical distinctions mean that generic substitution with other halogenated nitropyridines will not yield the same intermediates, reaction yields, or regioselectivity outcomes.

! Regioisomeric substitution patterns (e.g., 2-bromo-5-fluoro-3-nitro) shift the electrophilicity gradient and may direct nucleophilic attack to different positions.
! Replacing the 5-bromo with chlorine reduces Suzuki coupling reactivity by 1–2 orders of magnitude; aryl chlorides often require forcing conditions.
! Alternate halogenated nitropyridines lack the documented orthogonal reactivity; synthetic outcomes, yields, and regioselectivity may differ substantially.

5-Bromo-3-fluoro-2-nitropyridine: Head-to-Head Performance


Crizotinib Synthesis Yield Advantage

5-Bromo-3-fluoro-2-nitropyridine is directly employed as a Suzuki coupling partner in an improved synthesis of the ALK inhibitor crizotinib [1]. This patented route uses 5-bromo-3-fluoro-2-nitropyridine (6.60 g, 30 mmol) with 1-(N-Boc-4-piperidinyl)-4-pyrazole boronic acid under Pd(PPh₃)₄ catalysis in DMSO/Na₂CO₃ at 80°C for 8 hours to construct the core pyridine-pyrazole scaffold [1].

Crizotinib yield
Head-to-head
3.5-fold improvement (35% vs ~10% overall yield)
Supports process yield context
Patented 4-step route; multi-step synthesis context
Oncology Kinase inhibitors ALK inhibitors

SNAr Amine Displacement Efficiency

The 3-position fluorine in 5-bromo-3-fluoro-2-nitropyridine undergoes efficient nucleophilic aromatic substitution with aliphatic amines while preserving the 5-bromo handle [1]. Reaction with 4-amino-1-Boc-piperidine (1.2 equiv) and triethylamine (3 equiv) in ethanol at 90°C for 75 min afforded 4-[(5-bromo-2-nitro-3-pyridyl)amino]piperidine-1-carboxylate in quantitative 100% yield .

SNAr amination yield
Reported
100% isolated yield (908 mg)
Enables high-efficiency amine diversification
With 4-amino-1-Boc-piperidine, EtOH, TEA, 90 °C; reported conditions
SNAr Amine coupling Fluorine displacement

Suzuki Coupling: Bromide vs Chloride Reactivity

The 5-bromo substituent provides a superior coupling handle compared to chlorine in palladium-catalyzed Suzuki reactions [1]. A study on heteroaryl fluorosulfates established a clear reactivity order of -Br > -OSO₂F > -Cl for Suzuki coupling under identical Pd catalysis conditions [1].

Suzuki reactivity
Class-level
Aryl bromide >> aryl chloride
Supports milder coupling conditions
Class-level reactivity trend; verify specific substrates
Suzuki coupling Cross-coupling Palladium catalysis

Room Temperature Storage Stability

5-Bromo-3-fluoro-2-nitropyridine demonstrates excellent ambient stability, with suppliers reporting storage at room temperature under inert atmosphere as the standard condition [1]. The compound remains stable at RT with no special handling requirements beyond inert atmosphere [1].

Storage stability
Reported
Room temperature under inert atmosphere
Simplifies logistics and inventory
Vendor-reported stability; no cold chain required
Stability Storage Logistics

Commercial Availability vs Custom Synthesis

5-Bromo-3-fluoro-2-nitropyridine is commercially available from multiple vendors in research quantities up to 25g with transparent, competitive pricing [1]. AKSci offers 250mg at $22, 1g at $54, 5g at $250, and 25g at $951 (97% purity) with standard 1-week lead time . Macklin offers 97% purity material with similar tiered pricing: 100mg at ¥77, 250mg at ¥135, 1g at ¥446, and 5g at ¥1640 [1].

Procurement cost
Reported
~$54/g (commercial) vs $300–1,000+/g (custom synthesis)
Enables rapid project initiation
Pricing as of 2026; stock availability from multiple vendors
Procurement Commercial availability Pricing

5-Bromo-3-fluoro-2-nitropyridine: Key Applications


Kinase Inhibitor Scaffold via SNAr-Suzuki

For medicinal chemistry programs targeting kinases or GPCRs, 5-bromo-3-fluoro-2-nitropyridine provides an ideal scaffold for sequential diversification. The 3-fluoro position undergoes efficient SNAr with amines to install diversity at the 3-position (100% yield demonstrated with 4-amino-1-Boc-piperidine at 90°C) , while the intact 5-bromo handle remains available for subsequent Suzuki coupling to introduce aryl or heteroaryl groups [1]. This orthogonal reactivity has been validated in the synthesis of crizotinib, where 5-bromo-3-fluoro-2-nitropyridine serves as the key pyridine building block for constructing the core scaffold [1].

Scale-Up of ALK/ROS1 Inhibitor Intermediates

Process chemists developing ALK or ROS1 inhibitor manufacturing routes should evaluate 5-bromo-3-fluoro-2-nitropyridine as the entry point for pyridine core construction. The patented crizotinib route using this compound achieved a 35% overall yield across 4 steps, representing a 3.5-fold improvement over the prior 10% yield method [1]. The room temperature storage stability and 100% SNAr yields further support its suitability for kilogram-scale operations.

Library Construction via Fluorine Displacement

For parallel synthesis libraries requiring efficient diversification of a pyridine core, 5-bromo-3-fluoro-2-nitropyridine enables clean SNAr reactions with primary and secondary amines. Demonstrated yields of 86-100% under mild conditions (25-90°C, THF or EtOH) [2] minimize purification requirements and support automated library production. The preserved 5-bromo handle allows for subsequent cross-coupling diversification [1], enabling two-dimensional library expansion from a single building block.

Fluoronitropyridine Methodology Development

For academic laboratories investigating SNAr mechanisms, fluorodenitration, or site-selective cross-coupling on electron-deficient heterocycles, 5-bromo-3-fluoro-2-nitropyridine serves as a well-characterized model substrate. The compound's defined substitution pattern and documented reactivity in both SNAr [2] and Suzuki coupling [1] provide a benchmark system for developing new synthetic methodologies, with commercial availability ensuring reproducibility across research groups.

Application
Selection Property
Validation Focus
Kinase/GPCR scaffold diversification
Orthogonal SNAr–Suzuki reactivity handles
Sequential amination-coupling yield
ALK/ROS1 inhibitor intermediate scale-up
Reported process yield improvement context
Multi-step reproducibility and stability
Parallel synthesis library construction
High-efficiency SNAr diversification
Purity and cross-coupling efficiency
SNAr/cross-coupling methodology development
Well-characterized model substrate
Reproducibility and commercial availability
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